molecular formula C11H10ClNO2 B169940 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 118306-97-1

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B169940
CAS No.: 118306-97-1
M. Wt: 223.65 g/mol
InChI Key: RRFQHTVONYSCEQ-UHFFFAOYSA-N
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Description

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloroacetyl group attached to the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the chloroacetylation of 1-methyl-1,3-dihydro-2H-indol-2-one. This can be achieved by reacting 1-methyl-1,3-dihydro-2H-indol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Oxidized indole derivatives with ketone or carboxylic acid functionalities.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with DNA and RNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
  • 5-(iodoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one
  • 5-(fluoroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is more commonly used due to its balanced reactivity and availability .

Properties

IUPAC Name

5-(2-chloroacetyl)-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFQHTVONYSCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-97-1
Record name 5-(2-chloroacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one
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